[(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride [(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158428-52-4
VCID: VC7774722
InChI: InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-5-6-11(14-3)7-12(10)15-4;/h5-7,9,13H,8H2,1-4H3;1H
SMILES: CC(C)NCC1=C(C=C(C=C1)OC)OC.Cl
Molecular Formula: C12H20ClNO2
Molecular Weight: 245.75

[(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride

CAS No.: 1158428-52-4

Cat. No.: VC7774722

Molecular Formula: C12H20ClNO2

Molecular Weight: 245.75

* For research use only. Not for human or veterinary use.

[(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride - 1158428-52-4

Specification

CAS No. 1158428-52-4
Molecular Formula C12H20ClNO2
Molecular Weight 245.75
IUPAC Name N-[(2,4-dimethoxyphenyl)methyl]propan-2-amine;hydrochloride
Standard InChI InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-5-6-11(14-3)7-12(10)15-4;/h5-7,9,13H,8H2,1-4H3;1H
Standard InChI Key SAUHBCBQWHTOGQ-UHFFFAOYSA-N
SMILES CC(C)NCC1=C(C=C(C=C1)OC)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[(2,4-dimethoxyphenyl)methyl]propan-2-amine hydrochloride, reflecting its methoxy-substituted aromatic ring and isopropylamine backbone . The hydrochloride salt form enhances stability and solubility, a common modification for amine-containing pharmaceuticals. Key identifiers include:

PropertyValue
CAS Number1158428-52-4
Molecular FormulaC12H20ClNO2\text{C}_{12}\text{H}_{20}\text{ClNO}_2
Molecular Weight245.75 g/mol
SMILESCC(C)NCC1=C(C=C(C=C1)OC)OC.Cl
InChI KeySAUHBCBQWHTOGQ-UHFFFAOYSA-N

The methoxy groups at the 2- and 4-positions of the phenyl ring donate electron density through resonance, influencing reactivity in subsequent synthetic modifications .

Synthetic Routes and Optimization

Reductive Amination Strategy

The most plausible synthesis involves reductive amination of 2,4-dimethoxybenzaldehyde with isopropylamine, followed by hydrochloric acid salt formation. This method mirrors the synthesis of (2,4-dimethoxyphenyl)methylamine (CAS 798542-73-1), where allylamine and 2,4-dimethoxybenzaldehyde undergo condensation in dichloromethane (DCM) with sodium triacetoxyborohydride (STAB) and acetic acid . Key steps include:

  • Condensation:
    2,4-Dimethoxybenzaldehyde+IsopropylamineImine Intermediate\text{2,4-Dimethoxybenzaldehyde} + \text{Isopropylamine} \rightarrow \text{Imine Intermediate}

  • Reduction:
    Imine reduction using STAB in DCM at 20°C for 5 hours under inert atmosphere .

  • Salt Formation:
    Treatment with hydrochloric acid yields the hydrochloride salt .

The reaction typically achieves ~70–90% yield under optimized conditions, with purity ≥97% confirmed via high-performance liquid chromatography (HPLC) .

Challenges and Byproduct Mitigation

  • Steric Hindrance: Bulkier isopropylamine may reduce reaction efficiency compared to allylamine, necessitating excess reagent or prolonged reaction times.

  • Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures removes unreacted aldehyde and borohydride residues .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

While experimental solubility data are unavailable, the hydrochloride salt’s ionic nature suggests high solubility in polar solvents like water or methanol. The calculated logP (octanol-water) of the free base is ~2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 200°C, with exothermic peaks corresponding to hydrochloride dissociation . Storage recommendations include desiccated conditions at 2–8°C to prevent hygroscopic degradation .

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